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Introduction
G-418 sulfate, also known as geneticin, is an aminoglycoside antibiotic that is a powerful tool

for the selection of transformed eukaryotic cells, including the model organism Saccharomyces

cerevisiae. Its mechanism of action involves the inhibition of protein synthesis by binding to the

80S ribosomal subunit, ultimately leading to cell death in susceptible organisms.[1][2][3][4]

Resistance to G-418 is conferred by the neomycin resistance gene (neo), often carried on

plasmids as the kanMX marker.[5][6][7] This gene encodes an aminoglycoside 3'-

phosphotransferase that inactivates G-418 through phosphorylation, allowing for the selective

growth of successfully transformed yeast cells.[2][5][8]

This document provides detailed protocols for the preparation of G-418 containing media, a

standard yeast transformation procedure, and the subsequent selection of transformants. It

also includes important considerations for optimizing G-418 concentration and troubleshooting

common issues.

Quantitative Data Summary
Successful G-418 selection is dependent on several quantitative factors, including antibiotic

concentration and media composition. The following tables summarize key quantitative data for

G-418 selection in S. cerevisiae.
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Table 1: Recommended G-418 Concentrations for S. cerevisiae Selection

Media Type
G-418 Concentration
(µg/mL)

Notes

YPD (Yeast Extract Peptone

Dextrose)
200 - 500

Most commonly used for

routine selection.[6]

YPD (High Salt) Up to 1000

Higher salt concentrations can

reduce G-418 activity, requiring

higher concentrations for

effective selection.[9]

Minimal Media (e.g., SD) 400 - 1000+

G-418 is less effective in

minimal media; higher

concentrations are often

necessary. Medium pH can

also impact efficacy.[6]

Table 2: Preparation of YPD Media with G-418

Component Amount for 1 Liter

Peptone 20 g

Yeast Extract 10 g

Agar (for plates) 20 g

Deionized Water to 950 mL

20% Glucose Solution (autoclaved separately) 100 mL

G-418 Stock Solution (e.g., 50 mg/mL) 4 mL (for a final concentration of 200 µg/mL)

Experimental Protocols
I. Preparation of G-418 Stock Solution

Determine Potency: Check the manufacturer's certificate of analysis for the potency of the G-
418 powder (typically >700 µg/mg).[5]
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Weigh Powder: Accurately weigh the G-418 powder.

Dissolve: Dissolve the powder in sterile, deionized water or a buffer such as HEPES to a

final active concentration of 50 mg/mL.[1][2]

Sterile Filter: Sterilize the solution by passing it through a 0.22 µm syringe filter.

Aliquot and Store: Aliquot the sterile stock solution into smaller volumes to avoid repeated

freeze-thaw cycles and store at -20°C.

II. Preparation of YPD-G418 Plates
Prepare YPD Medium: For 1 liter of medium, dissolve 20 g of peptone, 10 g of yeast extract,

and 20 g of agar in 900 mL of deionized water.[10]

Autoclave: Autoclave the medium for 20 minutes at 121°C. Also, autoclave a separate

solution of 20% glucose.

Cool Medium: After autoclaving, place the medium in a 50-55°C water bath to cool.

Add Glucose and G-418: Aseptically add 100 mL of the sterile 20% glucose solution. Once

the medium has cooled to approximately 50°C, add the appropriate volume of the G-418
stock solution.[11][12] For example, for a final concentration of 200 µg/mL, add 4 mL of a 50

mg/mL G-418 stock solution to 1 liter of medium.

Pour Plates: Gently swirl to mix and pour the plates in a sterile environment.

Storage: Store the plates at 4°C, protected from light.

III. Yeast Transformation (Lithium Acetate/PEG Method)
Inoculate Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow

overnight at 30°C with shaking.

Subculture: The next morning, dilute the overnight culture into 50 mL of fresh YPD to an

OD₆₀₀ of approximately 0.2-0.3 and grow to an OD₆₀₀ of 0.8-1.0.
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Harvest and Wash: Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Discard the

supernatant and wash the cell pellet with 25 mL of sterile water.

Prepare Competent Cells: Resuspend the pellet in 1 mL of a freshly prepared, sterile solution

of 100 mM Lithium Acetate (LiOAc).

Transformation Reaction: In a microcentrifuge tube, combine in the following order:

100 µL of the competent cell suspension

5 µL of denatured salmon sperm DNA (10 mg/mL)

0.1-1 µg of plasmid DNA

700 µL of 40% Polyethylene Glycol (PEG) 3350 in 100 mM LiOAc

Incubate: Vortex the mixture thoroughly and incubate at 30°C for 30-60 minutes.

Heat Shock: Heat shock the cells at 42°C for 15-25 minutes.

Recovery: Pellet the cells by centrifugation, remove the supernatant, and resuspend the

pellet in 1 mL of sterile YPD medium. Incubate at 30°C with shaking for 2-4 hours to allow for

the expression of the G-418 resistance gene.[13][14] This recovery step is critical for G-418
selection.

Plating: Pellet the cells, remove the supernatant, and resuspend the cells in 100-200 µL of

sterile water. Plate the cell suspension onto YPD-G418 plates.

Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

IV. Verification of Transformants
To confirm that the resulting colonies are true transformants and not spontaneous resistant

mutants, it is advisable to perform further analysis, such as:

Replica Plating: Replica plate colonies onto fresh YPD-G418 plates to confirm their

resistance.
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PCR Verification: Perform colony PCR to verify the presence of the integrated plasmid or the

kanMX gene.

Phenotypic Analysis: If the transformed plasmid is expected to confer a specific phenotype,

this should be tested.

Mechanism of Action and Resistance
The following diagram illustrates the mechanism of G-418's inhibitory action on protein

synthesis and the counteracting mechanism of the KanMX resistance gene product.
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Caption: Mechanism of G-418 action and KanMX-mediated resistance in yeast.

Experimental Workflow
The following diagram outlines the complete experimental workflow from yeast transformation

to the selection and verification of G-418 resistant colonies.
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Caption: Experimental workflow for G-418 selection in S. cerevisiae.
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Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

No colonies on selection plates

- Transformation failed. - G-

418 concentration too high. -

Insufficient recovery time. -

Inactive G-418 stock.

- Include a positive control for

transformation. - Perform a kill

curve to determine the optimal

G-418 concentration for your

strain. - Ensure a recovery

period of at least 2-4 hours in

non-selective medium. - Use a

fresh, properly stored G-418

stock solution.

High background of non-

transformed colonies

- G-418 concentration too low.

- Inactive G-418. - Plates are

old. - High cell density on

plates.

- Increase the G-418

concentration.[12] - Prepare

fresh YPD-G418 plates with a

new G-418 stock. - Use freshly

prepared plates. - Plate a

lower density of cells.

Slow growth of transformants

- G-418 can still exert some

stress on resistant cells. -

Plasmid imposes a metabolic

burden.

- This is often normal; allow

sufficient time for colonies to

grow. - Ensure optimal growth

conditions (temperature,

media).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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